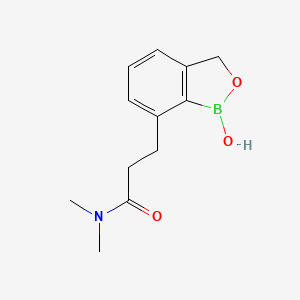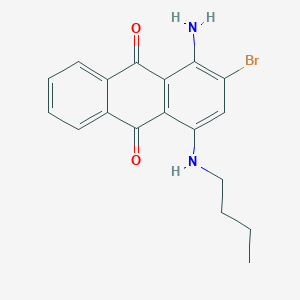![molecular formula C12H10N2O B13133458 5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde CAS No. 117571-61-6](/img/structure/B13133458.png)
5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group and a carbaldehyde group on the bipyridine structure makes this compound unique and valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde can be achieved through several methods. One common approach involves the Negishi coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners . This method is favored due to its high yield, mild conditions, and relatively low cost. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, can also be employed to prepare bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde typically involves large-scale coupling reactions using palladium catalysts. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methyl and aldehyde groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde involves its ability to bind to metal ions as a chelating ligand. This binding forms stable complexes that can participate in various chemical reactions. The compound’s interactions with molecular targets and pathways depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
Uniqueness
5’-Methyl-[2,2’-bipyridine]-5-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group on the bipyridine structure. This combination of functional groups enhances its reactivity and versatility in various chemical applications compared to other bipyridine derivatives .
Eigenschaften
CAS-Nummer |
117571-61-6 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
6-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-11(13-6-9)12-5-3-10(8-15)7-14-12/h2-8H,1H3 |
InChI-Schlüssel |
HDXZHJHCRBMRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


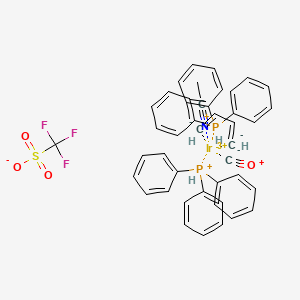

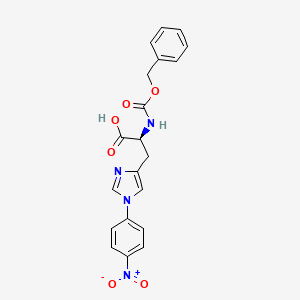

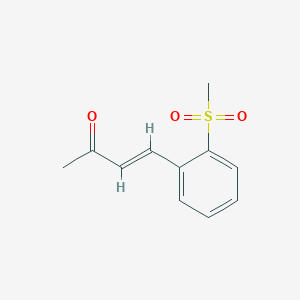
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
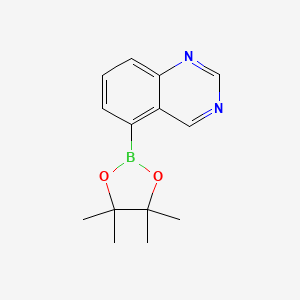
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
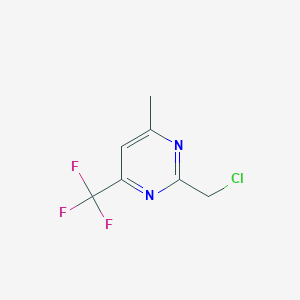
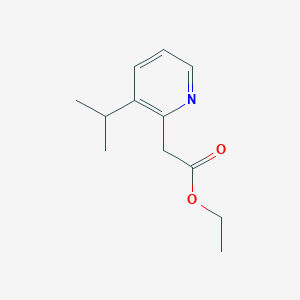
![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

